molecular formula C18H18Cl3NO5 B1666392 ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride CAS No. 78235-46-8

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride

Cat. No.: B1666392
CAS No.: 78235-46-8
M. Wt: 434.7 g/mol
InChI Key: WYFYYAHANZQLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study its properties and behavior under different conditions.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating conditions that require diuretic effects.

    Industry: It is used in the development of new chemical compounds and formulations.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. As a diuretic, it likely affects the renal system, promoting the excretion of water and electrolytes.

Comparison with Similar Compounds

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride can be compared with other diuretic compounds, such as:

    Furosemide: A loop diuretic that inhibits the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle.

    Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride symporter in the distal convoluted tubule.

    Spironolactone: A potassium-sparing diuretic that antagonizes aldosterone receptors in the distal nephron.

This compound is unique in its specific chemical structure and properties, which may offer distinct advantages or limitations compared to other diuretics .

Properties

CAS No.

78235-46-8

Molecular Formula

C18H18Cl3NO5

Molecular Weight

434.7 g/mol

IUPAC Name

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride

InChI

InChI=1S/C18H17Cl2NO5.ClH/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21;/h3-7,22H,2,8-9,21H2,1H3;1H

InChI Key

WYFYYAHANZQLGG-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl.Cl

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl.Cl

Appearance

Solid powder

78235-46-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-49816 hydrochloride;  A49816 hydrochloride;  A 49816 hydrochloride;  A-49816 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
Reactant of Route 2
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ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
Reactant of Route 3
ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
Reactant of Route 4
ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
Reactant of Route 5
ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
Reactant of Route 6
ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride

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